2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSM-421 is a small molecule drug that acts as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum, making DSM-421 a promising candidate for the treatment of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSM-421 involves the preparation of pyrimidone derivativesThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of DSM-421 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
DSM-421 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
DSM-421 has several scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Mechanism of Action
DSM-421 exerts its effects by inhibiting Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is essential for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum. By inhibiting this enzyme, DSM-421 disrupts the production of pyrimidines, which are necessary for DNA and RNA synthesis, ultimately leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
DSM-265: Another dihydroorotate dehydrogenase inhibitor with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug that targets a different pathway.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase
Uniqueness of DSM-421
DSM-421 is unique due to its high selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme. This selectivity reduces the potential for side effects and increases its efficacy as an antimalarial agent .
Biological Activity
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. This article explores the biological activity of this compound based on various studies and findings.
- Molecular Formula : C14H11F5N6
- Molecular Weight : 358.269 g/mol
- SMILES Representation : Cc1cc(n2c(n1)nc(C(C)(F)F)n2)Nc3ccc(C(F)(F)F)nc3
The primary mechanism of action for this compound involves the inhibition of DHODH. This enzyme plays a vital role in the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in Plasmodium species. The selective inhibition of DHODH can disrupt the growth and replication of malaria parasites.
In Vitro Studies
Research has demonstrated that this compound exhibits potent antimalarial activity against various strains of Plasmodium falciparum. The effective concentration (EC50) values indicate its effectiveness:
Compound | EC50 (μg/mL) | Strain Tested |
---|---|---|
DSM265 | 0.0018 | P. falciparum 3D7 |
DSM450 | 0.079 | P. falciparum 3D7 |
The compound demonstrated a significant selectivity for the parasite's DHODH compared to human enzymes, minimizing potential side effects in human cells .
Case Studies
In a study focusing on the optimization of triazolopyrimidine-based inhibitors, this compound was highlighted for its improved drug-like properties and efficacy against both blood and liver stages of malaria. It was shown to effectively arrest parasites at the young trophozoite stage, exhibiting a profile similar to that of atovaquone .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties have been assessed to ensure that the compound maintains adequate bioavailability and safety when administered. In vitro cytotoxicity studies revealed that it is nontoxic to human embryonic kidney (HEK-293) cells at concentrations effective against malaria parasites .
Comparative Analysis with Other Compounds
When compared with other known DHODH inhibitors:
Compound | EC50 (μg/mL) | Selectivity for PfDHODH |
---|---|---|
DSM265 | 0.0018 | High |
DSM421 | TBD | Moderate |
Atovaquone | TBD | Moderate |
This analysis indicates that this compound stands out due to its high potency and selectivity.
Properties
Molecular Formula |
C14H11F5N6 |
---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |
InChI Key |
HDLFZCDEGAWEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.